molecular formula C11H14N2O3S2 B2942874 5-methyl-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide CAS No. 1904313-62-7

5-methyl-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide

Cat. No.: B2942874
CAS No.: 1904313-62-7
M. Wt: 286.36
InChI Key: SBDBPJNWHXQHRQ-UHFFFAOYSA-N
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Description

5-methyl-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a methyl group at the 5-position and a sulfonamide moiety at the 2-position. The sulfonamide nitrogen is further linked via a propyl chain to a 1,2-oxazole heterocycle. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, may enhance metabolic stability or influence intermolecular interactions such as hydrogen bonding .

Crystallographic tools like SHELXL and SIR97, widely used for small-molecule structure determination , would typically elucidate its three-dimensional conformation, though specific structural data (e.g., bond lengths, angles) are absent in the provided evidence.

Properties

IUPAC Name

5-methyl-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S2/c1-9-4-5-11(17-9)18(14,15)13-6-2-3-10-7-12-16-8-10/h4-5,7-8,13H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDBPJNWHXQHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCCC2=CON=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Propyl Chain: The oxazole ring is then functionalized with a propyl chain using alkylation reactions.

    Formation of the Thiophene Ring: The thiophene ring is synthesized separately through methods such as the Gewald reaction.

    Sulfonamide Formation: The thiophene ring is then reacted with sulfonyl chloride to introduce the sulfonamide group.

    Final Coupling: The oxazole-propyl intermediate is coupled with the thiophene-sulfonamide intermediate under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and oxazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the specific substitution but can include the use of strong acids or bases, and catalysts like palladium on carbon (Pd/C).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene and oxazole derivatives.

Scientific Research Applications

5-methyl-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 5-methyl-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can mimic natural substrates, while the oxazole and thiophene rings provide structural stability and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenoxy-Piperazine Derivatives (HBK Series)

describes a series of piperazine derivatives (HBK14–HBK19) featuring phenoxypropyl chains and 2-methoxyphenyl groups. Key comparisons include:

  • Core Structure : The HBK compounds utilize a piperazine ring, a basic amine scaffold, whereas the target compound employs a sulfonamide group (acidic due to the -SO₂NH- moiety). This difference impacts solubility and binding interactions; sulfonamides often exhibit stronger hydrogen-bonding capacity .
  • Substituent Effects: The HBK series varies in phenoxy substitution (e.g., chloro, methyl, trimethyl groups), which modulate electronic and steric properties.

Piperazinyl Antimalarial Derivatives

highlights piperazinyl betulinamide derivatives (e.g., 1c, IC₅₀ = 220 nM) with potent antimalarial activity. Key distinctions:

  • Functional Groups: The antimalarial compounds feature a piperazinyl-aminopropyl chain, whereas the target compound uses a sulfonamide-propyl-oxazole linker. Piperazine’s basicity may enhance cellular uptake, whereas the sulfonamide’s acidity could influence protein binding .
  • Activity Trends : Acetylated derivatives (e.g., 1a, IC₅₀ = 4 µM) in showed improved activity over unprotected analogs, suggesting that electron-withdrawing groups (like sulfonamides) might enhance target engagement.

Thiazole-Containing Compounds

lists thiazole-based structures (e.g., thiazol-5-ylmethyl carbamates). Comparisons include:

  • Heterocycle Properties : Thiazole (sulfur and nitrogen) versus oxazole (oxygen and nitrogen). Thiazole’s sulfur atom increases lipophilicity and may participate in stronger hydrogen bonds, whereas oxazole’s oxygen could enhance metabolic stability .

Data Table: Structural and Functional Comparisons

Compound Class Core Features Key Substituents Biological Activity (IC₅₀) Hydrogen-Bonding Capacity
Target Compound Thiophene-sulfonamide, oxazole Methyl, propyl-oxazole Not reported High (sulfonamide NH, oxazole N)
HBK Series Piperazine, phenoxypropyl Chloro, methyl, trimethyl Not reported Moderate (piperazine NH)
Piperazinyl Antimalarials Piperazinyl-aminopropyl, acetyl groups Acetyl, betulinamide 175–220 nM High (piperazine NH, amide C=O)
Thiazole Derivatives Thiazole, carbamate Ethylthiazole, methylureido Not reported High (thiazole N, carbamate O)

Discussion of Research Findings

  • However, the absence of a basic amine (as in HBK or piperazinyl antimalarials) may reduce solubility in physiological environments.
  • Activity Hypotheses : If the target compound exhibits enzyme inhibition (e.g., carbonic anhydrase), its sulfonamide could mimic the HBK series’ pharmacophore while the oxazole improves stability. Piperazinyl antimalarials’ IC₅₀ values suggest that hybridizing sulfonamide and piperazine motifs might yield synergistic effects.
  • Synthetic Considerations: The HBK series’ synthetic routes (alkylation of phenoxypropyl chains) could be adapted for the target compound by substituting phenoxy with oxazole-propyl groups.

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